m-PEG750-Based Conjugates Exhibit Intermediate Renal Excretion (67% at 6h) Compared to Larger PEGs (42-86%), Enabling Balanced Circulation and Clearance
In a direct comparative pharmacokinetic study in Wistar rats, PEG750-hemoCD conjugates showed 67% urinary excretion 6 hours post-infusion, compared to 82% for PEG5k-hemoCD, 86% for PEG10k-hemoCD, and 42% for PEG20k-hemoCD [1]. PEG750-hemoCD exhibited a hydrodynamic diameter (D(h)) of 3.4 nm, which falls between blood vessel pore size (2-6 nm) and renal filtration pore size (4-14 nm), resulting in partial vascular leakage before renal filtration—a distinct distribution behavior not observed with larger PEGs [1].
| Evidence Dimension | Urinary excretion at 6 hours post-infusion |
|---|---|
| Target Compound Data | 67% excreted (PEG750-hemoCD) |
| Comparator Or Baseline | PEG5k-hemoCD (82% excreted); PEG10k-hemoCD (86% excreted); PEG20k-hemoCD (42% excreted) |
| Quantified Difference | PEG750 shows intermediate excretion: 25% lower than PEG5k, 19% lower than PEG10k, but 25% higher than PEG20k |
| Conditions | Wistar male rats; intravenous femoral vein infusion; 6-hour collection period; pH 7.0, 25°C |
Why This Matters
This intermediate excretion profile positions m-PEG750 as the optimal choice for applications requiring a balance between sufficient circulation time for target engagement and eventual renal elimination, avoiding the excessive retention observed with PEG20k.
- [1] Ueda T, et al. PEGylation of an artificial O2 and CO receptor: synthesis, characterisation and pharmacokinetic study. Org Biomol Chem. 2012;10(22):4337-47. PMID: 22473746 View Source
